SM-276001

Description

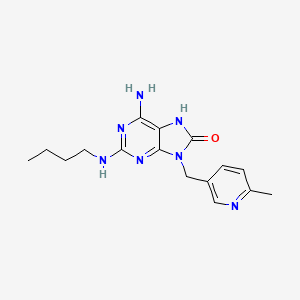

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIOLEMXCBOQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Mechanism of Action of Sm 276001

Selective TLR7 Agonism of SM-276001

This compound functions as a potent and selective agonist of Toll-like receptor 7 (TLR7). researchgate.netmedchemexpress.comnih.govmedkoo.com TLR7 is an intracellular pattern recognition receptor primarily expressed on the membrane of endosomes and phagosomes in various immune cells, including plasmacytoid dendritic cells (pDCs) and B cells. frontiersin.orgacs.org TLR7 is typically activated by single-stranded RNA (ssRNA), such as that found in viruses, or by synthetic small molecules like this compound. frontiersin.orggoogle.com The selective agonism of this compound for TLR7 indicates that it preferentially binds to and activates this receptor compared to other TLR family members, including TLR8, which shares structural similarities with TLR7 and is also located in endosomes. acs.orgnih.gov Studies have demonstrated that this compound dose-dependently activates NF-κB through human TLR7. medchemexpress.commolnova.com

Intracellular Signaling Cascades Triggered by this compound

Upon binding of this compound to TLR7 within the endosome, a cascade of intracellular signaling events is initiated. This signaling is primarily dependent on the myeloid differentiation primary response gene 88 (MyD88) adaptor protein, a key component of the signaling pathways for most TLRs, excluding TLR3. frontiersin.orgnih.govoup.comfrontiersin.org The activation of TLR7 by agonists like this compound ultimately leads to the activation of key transcription factors, notably Nuclear Factor-kappaB (NF-κB) and Interferon Regulatory Factor 7 (IRF7). nih.govoup.commedscape.com

Myeloid Differentiation Primary Response Gene 88 (MyD88)-Dependent Pathway Activation

TLR7 signaling is critically dependent on the MyD88 pathway. frontiersin.orgnih.govoup.comfrontiersin.org Following TLR7 activation, MyD88 is recruited to the receptor through interactions between their Toll/IL-1 receptor (TIR) domains. nih.govoup.com MyD88 then recruits and interacts with members of the Interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK4 and IRAK1, via death domain interactions. frontiersin.orgnih.gov IRAK4, a kinase, phosphorylates and activates IRAK1. frontiersin.orgnih.gov The activated IRAK1 and IRAK4 then dissociate from MyD88 and associate with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. frontiersin.orgnih.gov TRAF6 plays a crucial role in activating downstream kinases, including the TAK1 complex (composed of TAK1, TAB1, and TAB2 or TAB3). frontiersin.org This MyD88-dependent cascade is essential for the subsequent activation of NF-κB and IRF7 pathways. nih.govoup.comfrontiersin.org

Nuclear Factor-kappaB (NF-κB) Transduction and Transcriptional Regulation

Activation of the MyD88-dependent pathway by this compound leads to the activation of Nuclear Factor-kappaB (NF-κB). medchemexpress.comnih.govmolnova.comoup.commedscape.com The TRAF6 activation downstream of MyD88 results in the activation of the IκB kinase (IKK) complex. frontiersin.org The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and degradation. frontiersin.org This degradation of IκB releases NF-κB, which then translocates to the nucleus. In the nucleus, NF-κB acts as a transcription factor, binding to specific DNA sequences in the promoters of target genes. This transcriptional regulation by NF-κB drives the expression of numerous genes encoding pro-inflammatory cytokines, chemokines, and other immune mediators. frontiersin.orgnih.govoup.com this compound has been shown to dose-dependently activate NF-κB through human TLR7 in experimental settings. medchemexpress.commolnova.com

Interferon Regulatory Factor 7 (IRF7) Pathway and Type I Interferon Induction

This compound activates the Interferon Regulatory Factor 7 (IRF7) pathway, which is critical for the induction of type I interferons (IFN-I), such as IFNα and IFNβ. medchemexpress.comnih.govmedkoo.comacs.orgnih.govoup.comfrontiersin.orgfrontiersin.orguniprot.orgnih.gov In the MyD88-dependent pathway activated by TLR7, IRF7 is recruited and activated. nih.govoup.comfrontiersin.org IRF7 exists in an inactive form in the cytoplasm and becomes phosphorylated by kinases like IKBKE and TBK1 following TLR signaling. uniprot.orgoncotarget.com Phosphorylation induces a conformational change in IRF7, promoting its dimerization and translocation to the nucleus. uniprot.org Once in the nucleus, IRF7 acts as a master transcriptional regulator of IFN-I genes, binding to interferon-stimulated response elements (ISREs) in their promoters. frontiersin.orguniprot.orgnih.gov This leads to the robust production and secretion of IFN-I. frontiersin.orgfrontiersin.orguniprot.org this compound has demonstrated potent IFN-inducing activity. medchemexpress.comacs.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

TLR signaling pathways can also intersect with Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways, contributing to the complexity of the immune response. medchemexpress.comassaygenie.com While the primary signaling downstream of TLR7 for IFN-I and key pro-inflammatory cytokines is MyD88-dependent, involving NF-κB and IRF7, MAPK pathways can also be modulated. Activation of TLRs can lead to the activation of MAPKs, which can influence the expression of cytokines and other immune genes. medchemexpress.comassaygenie.com Research with TLR7/8 agonists has indicated that IFN-gamma secretion can be dependent on MEK1/ERK and p38 MAPK pathways. researchgate.net This suggests that this compound, as a TLR7 agonist, may also engage or modulate MAPK signaling cascades, although the specific details of its interaction with different MAPK pathways require further detailed investigation focusing solely on this compound.

Cytokine and Chemokine Induction Profile by this compound

This compound induces the production of a range of inflammatory cytokines and chemokines. researchgate.netnih.govmedkoo.comnih.govpatsnap.commedscape.com This induction is a direct consequence of the activation of downstream signaling pathways, particularly the NF-κB and IRF7 pathways. Key cytokines and chemokines reported to be induced by this compound include:

Interferon-alpha (IFNα) researchgate.netnih.govmedkoo.comnih.govpatsnap.com

Tumor Necrosis Factor-alpha (TNFα) researchgate.netnih.govmedkoo.comnih.govpatsnap.commedscape.com

Interleukin-12p40 (IL-12p40) researchgate.netnih.govmedkoo.comnih.govpatsnap.commedscape.com

Induction of Interferon-alpha (IFNα)

A prominent effect of this compound is its ability to induce the production of Interferon-alpha (IFNα). medchemexpress.comresearchgate.netnih.govpatsnap.com IFNα is a type I interferon known for its critical roles in antiviral immunity and the activation of both innate and adaptive immune responses. researchgate.netacs.org As a TLR7 agonist, this compound stimulates the IRF7 pathway, which is a major regulator of type I interferon production, particularly in pDCs. acs.org

Research in mice has shown that oral administration of this compound leads to potent IFN-inducing activity, even at relatively low doses. medchemexpress.combioworld.com For instance, a dose of 0.1 mg/kg orally administered in mice demonstrated significant IFN induction. medchemexpress.com The induction of IFNα by this compound is considered a key component of its immunomodulatory and potential anti-tumor effects. researchgate.netpatsnap.com

Production of Tumor Necrosis Factor-alpha (TNFα)

This compound also stimulates the production of Tumor Necrosis Factor-alpha (TNFα). researchgate.netnih.govpatsnap.com TNFα is a pleiotropic pro-inflammatory cytokine involved in a wide range of immune processes, including inflammation, cell signaling, and the regulation of immune cell function. invivogen.com The production of TNFα upon TLR7 activation is primarily mediated through the NF-κB signaling pathway. acs.org

Secretion of Interleukin-12p40 (IL-12p40)

Secretion of Interleukin-12p40 (IL-12p40) is another observed effect of this compound administration. researchgate.netnih.govpatsnap.com IL-12 is a cytokine crucial for the differentiation of naive T cells into T helper 1 (Th1) cells and plays a significant role in cell-mediated immunity. nih.govthermofisher.com The p40 subunit is a component of the biologically active IL-12 heterodimer (IL-12p70) and is also secreted as a monomer or in other complexes. thermofisher.com The induction of IL-12p40 is linked to the activation of TLR7 and the subsequent signaling cascades, including the NF-κB pathway. acs.org

Experimental data from Balb/c syngeneic Renca and CT26 mouse models indicate that oral administration of this compound results in the induction of IL-12p40. researchgate.netnih.govpatsnap.com This suggests that this compound can promote immune responses characterized by Th1 polarization.

Broader Inflammatory Cytokine and Chemokine Milieu Generation

Beyond the specific induction of IFNα, TNFα, and IL-12p40, this compound is known to generate a broader inflammatory cytokine and chemokine milieu. medchemexpress.comresearchgate.netnih.govhud.ac.uk This indicates that its activation of TLR7 leads to the coordinated production of a variety of immune mediators. The specific profile of cytokines and chemokines induced can vary depending on the cell type and context of TLR7 activation.

Research findings in mouse models illustrate the impact of this compound on cytokine production. While specific quantitative data for all induced cytokines and chemokines may vary across studies and experimental conditions, the consistent observation is the generation of a pro-inflammatory environment.

Summary of Cytokine Induction by this compound (Based on Research Findings)

| Cytokine/Chemokine | Induction Observed | Relevant Section |

| Interferon-alpha (IFNα) | Yes | 2.3.1 |

| Tumor Necrosis Factor-alpha (TNFα) | Yes | 2.3.2 |

| Interleukin-12p40 (IL-12p40) | Yes | 2.3.3 |

| Other Inflammatory Cytokines and Chemokines | Yes | 2.3.4 |

Preclinical Efficacy Studies of Sm 276001 in Disease Models

Antitumor Efficacy in Murine Cancer Models

Investigations in murine models have provided insights into the antitumor activity of SM-276001 researchgate.netmedchemexpress.commedkoo.comarctomsci.com. Its mechanism of action involves the induction of an inflammatory cytokine and chemokine environment and the activation of immune cells, including T and B lymphocytes, as well as NK and NKT cells researchgate.netmedchemexpress.comarctomsci.com.

Oral administration of this compound has been shown to lead to a reduction in tumor burden in the Balb/c syngeneic Renca model of renal cell carcinoma researchgate.netmedchemexpress.commedkoo.comnih.govpatsnap.comresearchgate.net. This effect is associated with the induction of cytokines such as IFNα, TNFα, and IL-12p40, and the activation of immune effector cells researchgate.netmedchemexpress.comarctomsci.com. Studies have indicated that this compound significantly inhibits tumor growth in Renca models medchemexpress.comarctomsci.com.

Similar to the findings in Renca models, oral administration of this compound has also demonstrated a reduction in tumor burden in the Balb/c syngeneic CT26 colorectal carcinoma model researchgate.netmedchemexpress.commedkoo.comnih.govpatsnap.comresearchgate.net. The antitumor efficacy in this model is likewise linked to the induction of inflammatory cytokines and the activation of immune cell populations researchgate.netmedchemexpress.comarctomsci.com. This compound has been reported to significantly inhibit tumor growth in CT26 models medchemexpress.comarctomsci.com.

In the OV2944-HM-1 model of ovarian cancer, which is characterized by spontaneous metastasis to the lungs following subcutaneous implantation, the efficacy of this compound has been evaluated in an adjuvant setting after surgical resection of the primary tumor researchgate.netnih.govpatsnap.comresearchgate.nethud.ac.ukresearchgate.net. Studies have shown that both oral and intratracheal administration of this compound can reduce the frequency of pulmonary metastasis researchgate.netnih.govpatsnap.comresearchgate.net. This suggests a role for this compound in controlling metastatic disease in this model researchgate.netnih.govpatsnap.comresearchgate.net.

Preclinical studies, particularly using the OV2944-HM-1 ovarian cancer model, have provided evidence that this compound can reduce the frequency of metastasis to both the lungs and the axillary lymph nodes researchgate.netnih.govpatsnap.comresearchgate.net. These results indicate that this compound, as a potent selective TLR7 agonist, can induce antitumor immune responses capable of reducing metastatic spread researchgate.netnih.govpatsnap.comresearchgate.net.

Impact on Primary Tumor Growth and Metastatic Burden in Ovarian Cancer (OV2944-HM-1)

Antiviral Therapeutic Potential of this compound

Beyond its antitumor effects, this compound has also been investigated for its potential as an antiviral therapeutic agent oup.com. Its ability to induce type I IFNs, which are crucial components of the innate antiviral immune response, forms the basis of this potential oup.com.

This compound has undergone preclinical investigation as a potential treatment for hepatitis C virus (HCV) infection oup.comresearchgate.netmedscape.com. It is part of a series of adenine (B156593) derivatives that have demonstrated high potency in inducing IFN in both in vitro and in vivo mouse models oup.com. Studies in cynomolgus monkeys have shown that this compound can elicit a systemic IFN induction response oup.com.

Table: Compound Information

| Compound Name | PubChem CID |

| This compound | 10359083 |

Table: Summary of Antitumor Efficacy in Murine Models

| Cancer Model | Administration Route(s) | Key Findings |

| Renca (Renal Cell) | Oral | Reduction in tumor burden; Significant inhibition of tumor growth researchgate.netmedchemexpress.commedkoo.comarctomsci.comnih.govpatsnap.comresearchgate.net |

| CT26 (Colorectal) | Oral | Reduction in tumor burden; Significant inhibition of tumor growth researchgate.netmedchemexpress.commedkoo.comarctomsci.comnih.govpatsnap.comresearchgate.net |

| OV2944-HM-1 (Ovarian) | Oral, Intratracheal (adjuvant) | Reduced frequency of pulmonary metastasis; Reduced metastasis to axillary lymph nodes researchgate.netnih.govpatsnap.comresearchgate.nethud.ac.ukresearchgate.net |

Table: Summary of Antiviral Investigation

| Virus Targeted | Investigation Status | Key Findings |

| Hepatitis C Virus (HCV) | Preclinical | Potent IFN induction in mice and cynomolgus monkeys oup.comresearchgate.netmedscape.com |

Investigation in Hepatitis B Virus (HBV) Infection Models

This compound has been under preclinical investigation as a potential treatment for hepatitis B virus (HBV) infection. oup.com As a potent and selective TLR7 agonist, its mechanism of action is relevant to the immunotherapy of viral hepatitis. patsnap.com Activation of TLR7 can induce antiviral innate immune responses, including the production of type I interferons (IFNs), which are crucial in controlling viral pathogenesis. oup.comnih.gov While this compound is being explored in this context, specific detailed efficacy data demonstrating viral load reduction or other direct antiviral effects in HBV infection models are not extensively detailed in the provided information.

Systemic Interferon Induction in Primate Models

Studies in primate models, specifically cynomolgus monkeys and Macaca fascicularis, have demonstrated the ability of this compound to induce a systemic interferon response. oup.comnih.govoup.comacs.orgnih.gov this compound induced IFN in monkeys in a dose-dependent manner. nih.govacs.org This induction of systemic IFN by this compound was shown to be superior in potency compared to Resiquimod (R-848), another second-generation IFN inducer and TLR7/8 agonist. nih.govoup.comacs.org

Data on IFN induction in monkeys:

| Compound | Species | Effect on IFN Induction | Potency Compared to R-848 |

| This compound | Macaca fascicularis, Cynomolgus monkeys | Dose-dependent IFN induction | Superior |

| R-848 | Monkeys | IFN induction | Less potent |

Immunological Responses and Cellular Activation Induced by Sm 276001

Activation and Maturation of Antigen-Presenting Cells

TLR7 agonists, including SM-276001, play a significant role in the activation and maturation of various antigen-presenting cells (APCs) researchgate.nettandfonline.com. These effects are crucial for initiating and shaping adaptive immune responses wikipedia.org. Stimulation of TLR7 on immune cells such as plasmacytoid dendritic cells (pDCs), conventional dendritic cells (cDCs), macrophages, B lymphocytes, and natural killer (NK) cells leads to their maturation and activation, accompanied by the secretion of pro-inflammatory cytokines tandfonline.com. This compound has been demonstrated to activate APCs pnas.org.

Plasmacytoid Dendritic Cell (pDC) Activation and Function

Plasmacytoid dendritic cells (pDCs) are a key subset of APCs that are significantly activated by TLR7 agonists like this compound researchgate.nettandfonline.com. pDCs are recognized as major producers of type I interferons (IFN-I) in response to the triggering of endosomal TLR7 embopress.orgplos.org. Activation of TLR7 on pDCs by this compound induces their maturation and activation, leading to the efficient stimulation of antitumor responses tandfonline.com. This activation also results in the secretion of pro-inflammatory cytokines tandfonline.com.

Macrophage Activation and Reprogramming

Macrophages express TLR7 and are responsive to its activation by agonists such as this compound tandfonline.com. Stimulation of TLR7 on macrophages induces their maturation and activation, leading to the secretion of pro-inflammatory cytokines tandfonline.com. Macrophages, after activation, are capable of presenting phagocytosed peptide fragments to helper T cells wikipedia.org. Research indicates that TLR-stimulated macrophages regulate their activation state frontiersin.org. Furthermore, priming macrophages with IFN-γ before TLR stimulation can significantly enhance and prolong their inflammatory responses frontiersin.org.

Activation of Lymphocyte Populations

This compound's activity as a TLR7 agonist results in the activation of various lymphocyte populations, contributing to its broad immunological effects medchemexpress.comglpbio.comresearchgate.netpatsnap.comnih.gov. This includes the activation of T lymphocytes, B lymphocytes, NK cells, and NKT cells medchemexpress.comglpbio.comresearchgate.netpatsnap.comnih.govtandfonline.com.

T Lymphocyte Activation (CD4+ and CD8+ T cells)

This compound effectively activates T lymphocytes, including both CD4+ and CD8+ T cells medchemexpress.comglpbio.comresearchgate.netpatsnap.comnih.govtandfonline.com. TLR7 signaling is known to support CD8+ T-cell mediated immunity researchgate.net. Studies with this compound have shown activation of T cells and an increase in IFNγ levels upon oral administration medchemexpress.com. TLR7 agonists have been shown to induce tumor-specific immune responses and reduce tumor growth, highlighting their impact on T cell-mediated immunity pnas.org. The activation of CD8+ T cells is dependent on dendritic cells aacrjournals.org. Research suggests that CD4+ T cell activation precedes that of CD8+ T cells and involves interactions with migratory DCs nih.gov. Activated CD4+ T cells upregulate CD40L, which in turn licenses cross-presenting DCs capable of activating CD8+ T cells nih.gov. CD4+ T cell help is considered necessary for DCs to enhance their antigen presentation and co-stimulatory capacity, leading to robust effector CD8+ T cell responses nih.gov.

B Lymphocyte Activation

B lymphocytes are also activated by this compound medchemexpress.comglpbio.comresearchgate.netpatsnap.comnih.govtandfonline.com. TLR7 is expressed on B lymphocytes, and its stimulation by agonists like this compound induces their maturation and activation, as well as the secretion of pro-inflammatory cytokines tandfonline.com. Ligation of TLR7 on B cells promotes their maturation and leads to the upregulation of costimulatory markers, MHC molecules, and Fc receptors aacrjournals.org. B cell activation involves B cell receptor (BCR) signaling molecules and can be influenced by factors such as substrate stiffness elifesciences.org.

Natural Killer (NK) and Natural Killer T (NKT) Cell Activation

This compound is known to activate both Natural Killer (NK) and Natural Killer T (NKT) cells medchemexpress.comglpbio.comresearchgate.netpatsnap.comnih.govtandfonline.com. TLR7 signaling contributes to NK-cell mediated immunity researchgate.net. Oral administration of this compound has been shown to activate NK cells medchemexpress.com. NK cells express TLR7, and its stimulation induces their maturation, activation, and the secretion of pro-inflammatory cytokines tandfonline.com. NKT cells can be activated indirectly by endogenous lipid antigens that are upregulated in APCs following TLR stimulation embopress.org. Upon activation, NKT cells rapidly secrete large quantities of cytokines and can induce the downstream activation of various cell types, including DCs, NK cells, B cells, and conventional T cells embopress.org.

Here is a summary of the observed cellular activation induced by this compound:

| Cell Type | Activation/Maturation | Cytokine Production (Observed) | Key Findings |

| Plasmacytoid Dendritic Cells (pDC) | Yes | IFN-I, Pro-inflammatory cytokines | Major source of IFN-I, efficiently stimulate antitumor responses. tandfonline.comembopress.orgplos.org |

| Macrophages | Yes | Pro-inflammatory cytokines | Express TLR7, maturation induced by TLR7 stimulation. tandfonline.com |

| T Lymphocytes (CD4+ and CD8+) | Yes | IFNγ | Supports CD8+ T-cell immunity, activated by oral administration. medchemexpress.comresearchgate.net CD4+ help for CD8+ activation. nih.gov |

| B Lymphocytes | Yes | Pro-inflammatory cytokines | Express TLR7, maturation induced by TLR7 stimulation, upregulate costimulatory markers. tandfonline.comaacrjournals.org |

| Natural Killer (NK) Cells | Yes | Pro-inflammatory cytokines | Supports NK-cell immunity, activated by oral administration. medchemexpress.comresearchgate.nettandfonline.com |

| Natural Killer T (NKT) Cells | Yes | Large quantities of cytokines | Activated indirectly via TLR stimulation of APCs, induce downstream activation of other immune cells. embopress.org |

Induction of Tumor Antigen-Specific Adaptive Immunity

The engagement of TLR7 by agonists like this compound can bridge the innate and adaptive immune systems, promoting the development of antigen-specific immunity. researchgate.netresearchgate.net This is a crucial aspect of anti-tumor responses, as it allows the immune system to specifically target and eliminate cancer cells expressing tumor-associated antigens.

Generation of Cytotoxic T Lymphocyte (CTL) Responses

This compound has been shown to activate a diverse population of immune effector cells, including T lymphocytes. medchemexpress.comresearchgate.netnih.gov Activation of TLR7, which is the target of this compound, is known to support CD8+ T-cell mediated immunity. researchgate.net Studies have indicated that this compound can induce antitumor immune responses medchemexpress.comresearchgate.netnih.govmedchemexpress.com and has been linked to results involving CD8 T-cells. dntb.gov.ua The ability to generate robust cytotoxic T lymphocyte (CTL) responses is critical for the recognition and killing of tumor cells. thno.org Research suggests that TLR7 agonists can lead to the priming of systemic immune responses capable of reducing tumor burden. researchgate.net In experimental models, this compound has been shown to reduce tumor growth, which is indicative of an effective anti-tumor immune response involving CTLs. medchemexpress.comresearchgate.netnih.gov

Establishment of Long-Term Immunological Memory

The induction of a strong adaptive immune response, including the activation of CD8+ T cells, is often associated with the establishment of long-term immunological memory. aacrjournals.orgfrontiersin.org Long-term immunological memory is a key feature of adaptive immunity that provides lasting protection against specific antigens, including those found on tumor cells. frontiersin.org While general information on T cell memory in cancer exists frontiersin.org, and some studies discuss tumor-specific memory immune responses in the context of other therapies aacrjournals.org, the provided search results, in the context of this compound as a TLR7 agonist, support its role in inducing antitumor immune responses that would ideally include the development of immunological memory for sustained anti-tumor surveillance. medchemexpress.comresearchgate.netnih.govmedchemexpress.com

Modulation of the Tumor Microenvironment and Immunosuppressive Cells

The tumor microenvironment (TME) is a complex network of cells, including immunosuppressive populations, that can hinder effective anti-tumor immunity. imrpress.com Modulating this environment to favor immune activation is a key strategy in cancer immunotherapy.

Combination Therapeutic Strategies with Sm 276001

Synergistic Effects with Radiation Therapy

Combining TLR7 agonists with radiation therapy (RT) has shown promise in enhancing anti-tumor efficacy. researchgate.netoncotarget.comaacrjournals.orgnih.gov Preclinical studies have demonstrated that systemic administration of TLR7 agonists can potentiate the effects of ionizing radiation in murine solid tumor models. oncotarget.comnih.gov

Enhancement of Antitumor Responses

Studies have indicated that the combination of a systemic TLR7 agonist and fractionated RT can lead to improved tumor control and increased survival in mouse models bearing established tumors. oncotarget.comnih.gov For instance, in mice with CT26 tumors, combined therapy with a TLR7 agonist (DSR-29133, another TLR7 agonist mentioned in the context of SM-276001 research) and fractionated RT resulted in curative responses in a high proportion of mice. oncotarget.com Similarly, in the KHT fibrosarcoma model, combination therapy with IR and DSR-6434 (another TLR7 agonist) led to a significant increase in survival compared to either monotherapy alone. nih.gov

Here is a summary of representative data on the enhancement of antitumor responses:

| Model (Tumor Type) | Combination Therapy | Outcome | Source |

| CT26 (Colorectal) | TLR7 agonist + Fractionated RT | Curative responses in high proportion of mice | oncotarget.com |

| KHT (Fibrosarcoma) | DSR-6434 + IR | Significant increase in survival | nih.gov |

Mechanisms Underlying Combination Efficacy (e.g., CD8+ T-cell dependence)

The synergistic effects observed with the combination of TLR7 agonists and RT are often dependent on the activity of CD8+ T-cells. oncotarget.comaacrjournals.orgmanchester.ac.uknih.gov Activation of TLR7 leads to the production of type I and II IFNs, which facilitates dendritic cell (DC) activation and the stimulation of CD8+ and NK effector responses. aacrjournals.orgmanchester.ac.uk RT can also contribute to the immunogenicity of tumor cells by generating intratumoral expression of type I IFN, which further facilitates anti-tumor CD8+ responses. aacrjournals.orgmanchester.ac.uk

Studies using cellular depletion have shown that the efficacy of combination therapy with a TLR7 agonist and RT is completely dependent on CD8+ T-cells. oncotarget.comnih.gov Depletion of CD8+ T-cells in mice treated with the combination therapy significantly reduced survival, sometimes even below that observed with RT alone. oncotarget.comnih.gov In contrast, depletion of CD4+ T-cells or NK/NKT cells did not significantly impact the therapeutic response in these models. oncotarget.comnih.gov This highlights the critical role of CD8+ T-cells in mediating the enhanced anti-tumor effects of combining TLR7 agonists with radiation.

Integration with Other Immunotherapeutic Modalities (e.g., Checkpoint Inhibitors)

TLR7 agonists, including this compound, are being explored for their potential to enhance the efficacy of other immunotherapeutic approaches, such as immune checkpoint inhibitors. google.comgoogle.combmj.comfrontiersin.org The rationale behind this combination is that TLR7 activation can help bridge innate and adaptive immunity, promoting T-cell activation and potentially overcoming resistance mechanisms to checkpoint blockade. researchgate.netgoogle.combmj.comfrontiersin.org

Preclinical studies and patent applications discuss the potential for combining TLR7 agonists with checkpoint inhibitors targeting molecules like CTLA-4, PD-1, or PD-L1. google.comgoogle.com The goal is to stimulate immune responses that can work in concert with checkpoint inhibition to enhance anti-tumor activity. google.combmj.com For example, a dual-targeting nanobody combining anti-PD-L1 and a TLR7 agonist showed potent anti-tumor effects in multiple tumor models by combining innate and adaptive immunity. bmj.com

This compound as a Vaccine Adjuvant: Principles and Applications

TLR7 agonists, including this compound, have been recognized for their potential as vaccine adjuvants. ufrgs.brresearchgate.netoup.comgoogleapis.com Adjuvants are agents that enhance the immune response to a vaccine. google.com TLR7 is an intracellular receptor expressed on the membrane of endosomes that recognizes single-stranded RNA and synthetic agonists, leading to the induction of type I interferons and other cytokines. nih.govfrontiersin.orgoup.com This activation of innate immunity can then facilitate the development of antigen-specific adaptive immunity. frontiersin.org

The principle behind using this compound as a vaccine adjuvant is its ability to activate immune cells, such as dendritic cells, which are crucial for presenting antigens and priming T-cell responses. aacrjournals.orgnih.govfrontiersin.org By stimulating TLR7, this compound can promote DC maturation and the expression of tumor-associated antigens, leading to improved T-cell priming in a vaccination setting. nih.gov This can result in a more robust and effective immune response against the target antigen, whether it is from a pathogen or a tumor. frontiersin.org

Studies have shown that TLR7 agonists can induce the production of cytokines like IFNα, TNFα, and IL-12p40, and activate immune cell populations including T and B lymphocytes, NK, and NKT cells. researchgate.netnih.gov These effects contribute to the adjuvant activity by creating an environment conducive to the development of strong cellular and humoral immune responses. nih.govfrontiersin.org

Preclinical Safety Profile and Pharmacological Considerations of Sm 276001

Characterization of Systemic Inflammatory Responses

Oral administration of SM-276001 has been shown to induce the production of inflammatory cytokines, including IFNα, TNFα, and IL-12p40, in preclinical models. nih.govresearchgate.net In cynomolgus monkeys, this compound elicited a superior systemic IFN induction response compared to resiquimod, another TLR7 agonist. oup.comunipd.it While TLR7 agonists are known to induce systemic immune activation and can lead to common systemic side effects like flu-like symptoms that correlate with high concentrations of cytokines in the blood, novel approaches like conjugating TLR7 ligands to nanoparticles are being explored to enhance vaccine-induced immune responses with minimal undesirable systemic inflammation. google.com

Investigation of Toll-like Receptor Tolerance Mechanisms

Activation of TLRs with small molecule agonists can potentially lead to the induction of TLR tolerance, a state of hyporesponsiveness to subsequent agonism, which could limit immune activation and therapeutic efficacy. researchgate.netnih.gov TLR tolerance has been identified in response to activation of multiple TLRs, including TLR7, and is characterized by a transient state of refractoriness to subsequent activation. nih.gov This hyporesponsiveness classically prevents systemic toxicity from repeated TLR agonism but has implications for dosing schedules aimed at generating anti-tumor responses. nih.gov Studies with other TLR7 agonists, such as DSR-6434, have shown that the dosing schedule can impact anti-tumor activity through the induction of TLR tolerance, and this tolerance was observed even in IFN-α/β receptor knockout mice, suggesting it is independent of type I interferon negative feedback. researchgate.netnih.gov Additionally, treatment with DSR-6434 led to the downregulation of TLR7 expression on bone marrow-derived plasmacytoid dendritic cells (BM-pDC). researchgate.netnih.gov While the specific mechanisms of TLR tolerance induced by this compound are not detailed in the search results, the general phenomenon of TLR tolerance is a relevant pharmacological consideration for TLR7 agonists.

Assessment of Gastrointestinal Tolerability (e.g., Emesis Studies)

This compound has demonstrated favorable gastrointestinal tolerability in preclinical studies. It did not cause emesis in ferrets even at a dose of 30 mg/kg. nih.govufrgs.broup.com This is notable as some other known TLR7 agonists are poorly tolerated by the oral route and can produce localized gut-related side effects such as nausea, emesis, and gastroenteritis. oup.com

Impact on Systemic Lymphocyte Homeostasis

Oral administration of this compound has been shown to lead to the activation of T and B lymphocytes, as well as NK and NKT cells. nih.govresearchgate.net This activation contributes to the reduction in tumor burden observed in murine cancer models. nih.govresearchgate.net The use of TLR7 agonists like this compound can activate a diverse population of immune effector cells, including T and B lymphocytes, NK and NKT cells. researchgate.net Systemic TLR7 agonist injection has been demonstrated to modulate the systemic and intratumoral immune contexture, leading to an increased number of natural killer (NK), NKT cells, and T lymphocytes. nih.gov

Therapeutic Index and Safety Margin Analysis

Based on preclinical studies, this compound is considered a promising compound as an orally active IFN inducer with a favorable therapeutic index and safety margin. ufrgs.bracs.org The maximum plasma concentration of this compound was reported as 1019 ng/mL (approximately 3.1 μM), which was about 1000-fold higher than its minimum effective concentration (MEC) of 3 nM. nih.govufrgs.br This significant difference between the maximum plasma concentration achieved and the MEC suggests a potentially wide safety margin. nih.govufrgs.br However, analysis of daily dosing of a related compound in an animal toxicity study indicated that it was unlikely to support an adequate therapeutic index, highlighting the importance of careful dose scheduling and further safety analysis for TLR7 agonists. oup.com

Compound Information

| Compound Name | PubChem CID |

| This compound | Not found |

| Resiquimod | 135443033 |

| Imiquimod (B1671794) | 3672 |

| DSR-6434 | Not found |

| DSR-29133 | Not found |

| SM-360320 | Not found |

| 852A | Not found |

| TNFα | 125411 |

| IL-12p40 | Not found |

| IFNα | Not found |

| IFNγ | Not found |

| IL-10 | 175518 |

| IL-6 | 125521 |

Interactive Data Tables

Based on the text, a data point regarding the minimum effective concentration (MEC) and maximum plasma concentration (Cmax) can be presented in a table.

| Parameter | Value | Unit | Reference |

| Minimum Effective Concentration (MEC) | 3 | nM | nih.govufrgs.br |

| Maximum Plasma Concentration (Cmax) | 1019 | ng/mL | nih.govufrgs.br |

| Cmax (approximate molar concentration) | 3.1 | μM | nih.govufrgs.br |

| Ratio of Cmax to MEC (approximate) | ~1000-fold higher | - | nih.govufrgs.br |

Another data point is the emesis study result in ferrets.

| Species | Dose (mg/kg) | Emesis Observed | Reference |

| Ferret | 30 | No | nih.govufrgs.broup.com |

Comparative Analysis and Structure Activity Relationship Sar Insights for Sm 276001

Comparison of Immunostimulatory Activity with Other Imidazoquinoline TLR7 Agonists (e.g., Imiquimod (B1671794), Resiquimod)

SM-276001's immunostimulatory activity has been compared to that of other known TLR7 agonists, particularly the imidazoquinolines Imiquimod and Resiquimod (R-848). Resiquimod is a dual TLR7 and TLR8 agonist, while Imiquimod is primarily a TLR7 agonist. wikipedia.orgnih.govnih.govfrontiersin.org

Studies have shown that this compound exhibits potent IFN-inducing activity. Its minimum effective concentration (MEC) for IFN induction is reported to be 3 nM, which is comparable to that of Resiquimod. acs.orgnih.gov In comparative studies involving cynomolgus monkeys, this compound demonstrated a superior systemic IFN induction response compared to Resiquimod. oup.com

While Imiquimod is effective as a topical treatment for certain dermatological conditions due to its activation of TLR7 on immune cells, its systemic efficacy in non-dermatological tumors has been less successful. nih.govresearchgate.net Resiquimod has also been explored for its antiviral and antitumor activity, used topically and investigated systemically in animal models. wikipedia.org

The immunostimulatory effects of these agonists are mediated through the activation of TLR7, leading to the secretion of cytokines, including interferon-alpha (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). wikipedia.orgmims.com Activation of TLR7 can also lead to the maturation of dendritic cells and the activation of T and B lymphocytes, NK and NKT cells. medchemexpress.comnih.govresearchgate.net

Here is a comparison of the PubChem CIDs for these compounds:

| Compound | PubChem CID |

| This compound | 10359083 |

| Imiquimod | 57469 |

| Resiquimod | 159603 |

Comparative Efficacy and Safety with Systemic TLR7 Agonists (e.g., 852A, DSR-6434, SZU-101)

This compound has been compared with other systemic TLR7 agonists such as 852A, DSR-6434, and SZU-101 in preclinical contexts.

852A is a soluble TLR7 agonist that has been clinically investigated for potential anti-cancer activity. guidetopharmacology.orgguidetoimmunopharmacology.org Systemic administration of 852A has shown a delay in tumor growth and lung metastasis in mouse models and increased IFNα levels and NK cell activation in patients with refractory solid cancers. researchgate.net However, systemic application of first-generation TLR7/8 agonists like 852A was associated with severe adverse effects in clinical trials. unige.ch

DSR-6434 is described as a potent TLR7 agonist with an EC50 of 7.2 nM. It has demonstrated the ability to activate immune effector cells in vitro and suppress metastasis in vivo. Systemic treatment with DSR-6434 has been shown to enhance the efficacy of radiation therapy in a model of colorectal carcinoma and improve survival in mouse models when combined with ionizing radiation. nih.govresearchgate.net It is reported to have higher water solubility and be more potent towards TLR7 than 852A. researchgate.net

SZU-101 is another novel TLR7 agonist that has been synthesized and applied as an immune adjuvant. frontiersin.orgresearchgate.net Intratumoral administration of SZU-101 increased the efficacy of doxorubicin (B1662922) and improved tumor clearance in a T-cell lymphoma mouse model. nih.gov

Preclinical studies with this compound have shown that oral administration leads to the induction of an inflammatory cytokine and chemokine milieu and the activation of various immune effector cells, including T and B lymphocytes, NK and NKT cells. medchemexpress.comresearchgate.net Oral administration of this compound significantly inhibited tumor growth in mouse models of renal cell cancer and colorectal cancer. medchemexpress.com It also reduced pulmonary metastasis and lymph node spreading in an ovarian cancer model. nih.govresearchgate.net

Comparative PubChem CIDs for these systemic agonists are:

| Compound | PubChem CID |

| 852A | 10309114 |

| DSR-6434 | 25071151 |

| SZU-101 | Not available in search results |

Key Structural Features Contributing to this compound's Potency and Selectivity within Adenine (B156593) Derivatives

This compound is an 8-oxoadenine derivative. acs.orgacs.org Structure-activity relationship (SAR) studies on adenine derivatives have focused on modifications at different positions to optimize IFN-inducing activity and TLR7 selectivity. acs.orgacs.org

Research has indicated that the introduction of a 3-pyridylmethyl moiety at the N(9)-position of the adenine structure is effective in increasing in vitro activity. acs.orgmolaid.com this compound, which incorporates this feature, was identified as a potent IFN inducer. acs.orgmolaid.com

Within the 8-oxoadenine series, SAR studies have explored the effect of different N-heterocycles and linker lengths at the 9-position on TLR7/8 potency and selectivity. acs.org These studies suggest that the linker length and, to a lesser extent, the ring size of the N-heterocycle can influence TLR7/8 activity and selectivity. acs.org

This compound is described as a selective and potent TLR7 agonist. medchemexpress.comnih.gov This selectivity and potency are attributed to specific structural features within its adenine derivative scaffold, particularly the substitution pattern.

Differentiation of this compound Profile in Preclinical Contexts

This compound's preclinical profile is differentiated by its oral activity and its ability to induce systemic immune responses and exert antitumor effects in various mouse models. medchemexpress.comnih.govresearchgate.net

Oral administration of this compound has been shown to induce a systemic inflammatory cytokine and chemokine response and activate a broad range of immune cells, including T and B lymphocytes, NK and NKT cells. medchemexpress.comresearchgate.net This systemic immune activation contributes to its efficacy in reducing tumor burden in primary and metastatic cancer models, such as the Renca renal cell cancer and CT26 colorectal models, as well as an ovarian cancer model. medchemexpress.comnih.govresearchgate.net

Compared to topical TLR7 agonists like Imiquimod, which primarily exert local effects, this compound's oral bioavailability allows for systemic distribution and activation of the immune system, which is crucial for treating non-dermatological malignancies and metastatic disease. researchgate.net

The potent IFN-inducing activity of this compound, demonstrated in both mice and monkeys, further highlights its potential as a systemic immunomodulator. acs.orgoup.com

Methodological Approaches in Sm 276001 Research

In Vitro Cellular Assays for Receptor Activation and Signal Transduction

In vitro cellular assays are fundamental to understanding the direct effects of SM-276001 on target receptors and downstream signaling pathways. Studies have utilized reporter gene assays, such as the NFκB SEAP reporter gene assay in HEK293 cells expressing human TLR7, to quantify the compound's agonist activity. This assay measures the activation of the NF-κB pathway, a key signaling cascade downstream of TLR7 engagement. This compound has been shown to dose-dependently activate NF-κB through human TLR7 in this system. medchemexpress.com An EC50 value of 32 nM has been reported for this activation in HEK293 cells expressing human TLR7. medchemexpress.com

Beyond receptor activation, in vitro studies have also investigated the broader cellular impacts of this compound. Colony-forming assays and MTT proliferation assays have been employed to assess the direct effects of TLR7 agonists on tumor cell viability and proliferation in vitro. researchgate.net These assays can help differentiate between direct cytotoxic effects on tumor cells and indirect effects mediated through immune activation. Additionally, the effect of interferon-alpha (IFNα), a cytokine induced by TLR7 activation, on tumor cell proliferation has been evaluated in vitro using MTT assays. researchgate.net

Table 1: In Vitro Activation of Human TLR7 by this compound

| Assay Type | Cell Line | Target Receptor | Readout | Result | Citation |

| NFκB SEAP Reporter Gene Assay | HEK293 (human TLR7) | Human TLR7 | NF-κB Activation | EC50 = 32 nM | medchemexpress.com |

| NFκB Gene Reporter Assay | HEK293 | TLR7 | NF-κB Activation | Dose-dependent | researchgate.net |

In Vivo Animal Models for Efficacy and Immunological Profiling

In vivo animal models are crucial for evaluating the efficacy of this compound in a living system and for profiling the complex immunological responses it elicits. Various murine models have been employed, including genetically modified strains, syngeneic tumor models, and models of spontaneous metastasis.

Genetically Modified Murine Models

Genetically modified murine models, particularly those deficient in specific immune components like TLR7, are instrumental in confirming the mechanism of action and assessing the dependence of the observed effects on the intended target. TLR7 knockout mice (TLR7−/−) have been utilized to demonstrate the TLR7 selectivity of agonists. researchgate.netnih.gov By comparing the responses in wild-type mice versus TLR7-deficient mice, researchers can confirm that the immune activation and anti-tumor effects are mediated specifically through TLR7 signaling. Studies using TLR7−/− mice have shown that systemic administration of TLR7 agonists does not significantly induce the expression of certain cytokines, such as IFNα, IP-10, KC, IFNγ, or TNFα, in these mice, in contrast to wild-type controls, thereby confirming TLR7 dependence. nih.gov

Syngeneic Tumor Models with Defined Antigens

Syngeneic tumor models, which involve implanting cancer cells into immunocompetent mice of the same genetic background, are widely used to assess the efficacy of immunotherapies. These models allow for the evaluation of a compound's ability to stimulate an anti-tumor immune response. This compound has been evaluated in several syngeneic tumor models, including the Balb/c syngeneic Renca (renal cell cancer) and CT26 (colorectal cancer) models. researchgate.netnih.govmedkoo.compatsnap.comresearchgate.netambeed.cn Oral administration of this compound in these models has been reported to lead to a reduction in tumor burden. researchgate.netnih.govmedkoo.compatsnap.comresearchgate.netambeed.cn Some studies also mention the use of C57BL/6J mice in efficacy studies. medchemexpress.com These models provide a relevant context to study the interplay between the compound, the immune system, and tumor growth.

Spontaneous Metastasis and Adjuvant Treatment Models

Models of spontaneous metastasis are critical for evaluating a compound's ability to inhibit the spread of cancer from a primary site to distant organs. Adjuvant treatment models assess the efficacy of a therapy administered after the primary tumor has been removed, aiming to prevent recurrence and metastasis. The OV2944-HM-1 model of ovarian cancer, which spontaneously metastasizes to the lungs and lymph nodes following subcutaneous implantation, has been used to evaluate this compound in an adjuvant setting after surgical resection of the primary tumor. researchgate.netnih.govpatsnap.comresearchgate.net Studies using this model have demonstrated that both oral and intratracheal administration of this compound can reduce the frequency of pulmonary metastasis and metastasis to the axillary lymph nodes. researchgate.netnih.govpatsnap.comresearchgate.net These models are valuable for assessing the potential of this compound to control advanced or metastatic disease.

Advanced Immunological and Molecular Characterization Techniques

To gain a deeper understanding of the immunological effects of this compound, advanced techniques are employed to characterize immune cell populations and their functional status.

Flow Cytometry-Based Immune Cell Phenotyping and Functional Assays

Flow cytometry is a powerful technique used to identify and quantify different immune cell subsets within heterogeneous populations based on the expression of specific cell surface and intracellular markers. This technique is extensively used in studies of this compound to phenotype immune cells in lymphoid organs (such as the spleen) and tumor tissues. nih.govnih.govtandfonline.combiorxiv.org Flow cytometry allows for the analysis of various immune cell populations, including T lymphocytes (CD3+, CD4+, CD8+), B lymphocytes (CD19+), Natural Killer (NK) cells (CD49+), and Natural Killer T (NKT) cells (CD3+CD49+). nih.govnih.gov

Furthermore, flow cytometry is used to assess the activation status of these immune cells by measuring the expression of activation markers such as CD69 and CD25. nih.govnih.govbiorxiv.orgbiorxiv.org Studies have shown that this compound can induce increased expression of CD69 on T cells, NK cells, NKT cells, and B cells in mice. nih.govnih.gov Flow cytometry can also be applied to assess the expression of other relevant markers, such as PD-L1 on tumor cells or MHC class I, which can be influenced by TLR7 agonists. biorxiv.orgbiorxiv.org In addition to phenotyping and activation marker analysis, flow cytometry can be used in functional assays, such as intracellular cytokine staining, to measure the production of cytokines like IFNγ by specific immune cell subsets, such as CD8+ T cells, in response to stimulation. researchgate.netnih.gov This provides insight into the functional capabilities of the immune cells after this compound treatment. Flow cytometry is also a key method for validating the depletion of specific immune cell populations in studies using depletion antibodies or other methods to understand the contribution of different cell types to the observed anti-tumor effects. biorxiv.org

Table 2: Examples of Immune Cell Activation Assessed by Flow Cytometry

| Cell Type | Activation Marker | Observed Effect (Example) | Citation |

| T cells (CD3+) | CD69 | Increased expression | nih.govnih.gov |

| NK cells (CD49+) | CD69 | Increased expression | nih.govbiorxiv.org |

| NKT cells (CD3+CD49+) | CD69 | Increased expression | nih.gov |

| B cells (CD19+) | CD69 | Increased expression | nih.govnih.gov |

| CD8+ T cells | IFNγ production | Increased production | researchgate.netnih.gov |

| Dendritic Cells | CD86 | Increased expression | google.com |

Quantitative Cytokine and Chemokine Profiling

Quantitative profiling of cytokines and chemokines is a crucial method used to evaluate the systemic and local immune responses induced by this compound. This involves measuring the levels of various signaling molecules in biological samples, such as serum, plasma, or tissue culture supernatants. Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and multiplex bead-based assays (e.g., Bio-Plex MAGPIX System) are commonly utilized for this purpose. nih.govmedrxiv.org

Studies have shown that oral administration of this compound leads to the induction of an inflammatory cytokine and chemokine milieu. Key cytokines reported to be induced by this compound include IFNα, TNFα, and IL-12p40. researchgate.netnih.gov This induction of specific cytokines and chemokines is indicative of the activation of innate immune pathways mediated by TLR7 engagement. The resulting cytokine and chemokine profiles can provide insights into the type and magnitude of the immune response generated, which is essential for understanding the therapeutic effects of this compound. nih.govmedrxiv.org

T Cell Functional Assays (e.g., IFNγ Production)

Assessing T cell function is a critical component of evaluating the immunomodulatory effects of this compound. T cell functional assays, such as measuring the production of interferon-gamma (IFNγ), are employed to determine the activation and effector capabilities of T lymphocytes. IFNγ is a key cytokine produced by T cells, particularly cytotoxic T lymphocytes (CTLs) and T helper 1 (Th1) cells, and plays a significant role in cell-mediated immunity and antitumor responses. nih.gov

Studies have indicated that this compound can lead to the activation of T cells. researchgate.netnih.gov Measurement of IFNγ production can be performed using techniques such as intracellular cytokine staining followed by flow cytometry, or by quantifying secreted IFNγ in culture supernatants using ELISA or similar methods. nih.goviqbiosciences.com Increased IFNγ production by T cells in response to this compound treatment suggests an enhanced capacity of these cells to mount an effective immune response against target cells, such as tumor cells.

Gene Expression Analysis via RNA Sequencing

RNA sequencing (RNA-Seq) is a powerful high-throughput method used to analyze gene expression profiles in response to this compound treatment. This technique provides a comprehensive view of the transcriptional changes occurring in cells or tissues, offering insights into the molecular pathways and biological processes affected by the compound. illumina.comnih.gov

By analyzing RNA-Seq data, researchers can identify genes that are upregulated or downregulated following this compound administration. This can reveal the activation of specific immune-related genes, signaling pathways, and cellular functions. RNA-Seq has been utilized in studies investigating the mechanism of action of TLR7 agonists, including their impact on immune cell populations and the tumor microenvironment. researchgate.net Gene expression analysis can help to elucidate the complex molecular events that underpin the immune responses induced by this compound and identify potential biomarkers of response. nih.govnih.gov

Assessment of Tumor Microenvironment Infiltration

Evaluating the infiltration of immune cells into the tumor microenvironment (TME) is essential for understanding the antitumor efficacy of immunomodulatory agents like this compound. The TME is a complex ecosystem comprising tumor cells, stromal cells, blood vessels, and immune cells, and its composition significantly influences tumor progression and response to therapy. mdpi.comfrontiersin.org

Methods for assessing tumor microenvironment infiltration include immunohistochemistry and flow cytometry on tumor tissue samples. These techniques allow for the identification and quantification of different immune cell subsets, such as T lymphocytes (CD4+ and CD8+ T cells), B cells, natural killer (NK) cells, and myeloid cells, within the tumor. mdpi.comfrontiersin.org Studies have shown that this compound can lead to the activation of a diverse population of immune effector cells, including T and B lymphocytes, NK, and NKT cells. researchgate.netnih.gov Increased infiltration of activated effector immune cells, particularly cytotoxic T lymphocytes, into the tumor microenvironment is often associated with improved antitumor responses. mdpi.com

Pharmacodynamic Marker Identification and Validation for this compound

The identification and validation of pharmacodynamic (PD) markers are crucial for monitoring the biological activity of this compound in vivo and for predicting or assessing therapeutic response. PD markers are measurable indicators that reflect the pharmacological effect of a drug on its target or on downstream biological processes. google.com

Future Research Directions and Translational Perspectives for Sm 276001

Deeper Elucidation of Disease-Specific Mechanisms of Action

While SM-276001 has been characterized as a selective TLR7 agonist and a SARM, further research is needed to fully elucidate its precise mechanisms of action in the context of specific diseases medchemexpress.commedchemexpress.com. For its potential applications in muscle wasting conditions, osteoporosis, and age-related muscle degeneration, a deeper understanding of how its selective binding to androgen receptors translates into anabolic effects at the cellular and molecular level in different tissue types is crucial . This includes investigating the specific transcriptional pathways modulated by this compound in muscle and bone compared to other tissues, which could help confirm its tissue selectivity and minimize off-target effects .

In the realm of its TLR7 agonist activity, particularly in oncology and antiviral therapy, future research should focus on detailing the downstream signaling cascades activated by this compound in various immune cell populations and in the tumor microenvironment patsnap.comnih.govresearchgate.netnih.gov. Understanding how this compound specifically induces the production of IFNα, TNFα, and IL-12p40, and how this cytokine milieu influences the activation and function of T cells, B cells, NK cells, and NKT cells in different disease settings is important patsnap.comnih.govresearchgate.netnih.gov. Furthermore, investigating how the route of administration (e.g., oral vs. intratracheal) influences the localized and systemic immune responses is another area for deeper exploration patsnap.comnih.govresearchgate.netnih.govresearchgate.net.

Strategies to Overcome Immune Evasion and Resistance Mechanisms

In the context of its application as a TLR7 agonist for cancer therapy, overcoming immune evasion and resistance mechanisms presents a significant area for future research frontiersin.orgbiorxiv.org. Tumors employ various strategies to evade the immune system, including downregulating MHC-I molecules, activating immune checkpoints, secreting immunosuppressive molecules, and recruiting immunosuppressive cells frontiersin.org. While this compound can activate immune responses, tumors may develop resistance to TLR7-mediated effects.

Future research should investigate the specific mechanisms by which cancer cells might evade or become resistant to this compound-induced antitumor immunity. This could involve studying changes in TLR7 expression or signaling pathways in tumor cells or immune cells within the tumor microenvironment upon treatment. Identifying these resistance mechanisms at a molecular level is crucial for developing strategies to overcome them. This might involve exploring combination therapies that can counteract immunosuppressive factors or target alternative pathways to enhance the effectiveness of this compound crownbio.com. Research into the potential for TLR tolerance to emerge with certain administration schedules of TLR7 agonists, as observed with other compounds, is also relevant for optimizing this compound dosing strategies frontiersin.org.

Rational Design of Optimized Combination Therapies

The potential for combining this compound with other therapeutic modalities is a key area for future research to enhance its efficacy, particularly in oncology and potentially in the treatment of muscle wasting or bone disorders crownbio.com. For its TLR7 agonist activity in cancer, combining this compound with other immunotherapies, such as immune checkpoint inhibitors, chemotherapy, or radiation therapy, could lead to synergistic effects frontiersin.orgnih.govfrontiersin.orgbmj.com. Preclinical studies with other TLR7 agonists have shown enhanced antitumor activity when combined with radiation therapy or chemotherapy frontiersin.orgnih.govfrontiersin.org.

Future research should focus on the rational design of such combination therapies involving this compound. This includes determining the optimal timing, dosing, and sequence of administration for each agent in the combination. Investigating the immunological effects of these combinations and how they influence the tumor microenvironment and systemic immune responses is essential bmj.com. For its SARM activity, combinations with agents that target different pathways involved in muscle or bone regeneration could be explored. The goal is to design combinations that maximize therapeutic benefit while minimizing potential toxicity, potentially informed by comprehensive biomarker profiles crownbio.com.

Translational Potential and Clinical Development Implications

The translational potential of this compound hinges on its successful progression through clinical development patsnap.commedpath.com. As a selective SARM, its potential to treat muscle wasting and osteoporosis without significant androgenic side effects is a key area for translation . For its TLR7 agonist activity, the preclinical data supporting its antitumor efficacy and ability to induce robust immune responses in various models highlight its potential for translation into cancer immunotherapy patsnap.comnih.govresearchgate.netnih.govresearchgate.net. Its potential as an adjuvant for vaccines is also an area of interest google.com.

Identification of Biomarkers for Patient Stratification

Q & A

Q. What is the molecular target of SM-276001, and how does its mechanism of action influence experimental design in immunological research?

this compound is a selective TLR7 agonist that induces interferon (IFN) production via NF-κB activation. Its mechanism involves binding to TLR7 in endosomal compartments, triggering downstream signaling pathways critical for innate immune responses. Researchers should design experiments to validate TLR7 specificity using TLR7-knockout cell lines or competitive antagonists (e.g., chloroquine) to rule off-target effects. Dose-response curves (1 nM–10 μM) should be established in vitro to confirm NF-κB activation .

Q. What are the optimal storage and solubility conditions for this compound to ensure compound stability in long-term studies?

For storage, this compound powder must be kept at -25°C to -15°C (stable for 3 years), while dissolved forms in DMSO (100 mg/mL) require -85°C to -65°C for 2-year stability. Short-term use (2–4°C) is limited to 2 weeks. Researchers must aliquot dissolved stocks to avoid freeze-thaw cycles, which degrade potency. Solubility in aqueous buffers should be tested with ≤1% DMSO to prevent cellular toxicity .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing regimens for this compound in preclinical cancer models to balance efficacy and toxicity?

In murine models, this compound shows dose-dependent IFN induction at 0.1 mg/kg (oral) and reduces tumor burden in Renca/CT26 models at 3 mg/kg (twice weekly). To optimize dosing, researchers should:

Q. What methodological approaches resolve contradictory data in this compound-induced TLR7 activation across different immune cell lines?

Contradictions in NF-κB activation (e.g., variable responses in human PBMCs vs. murine macrophages) may arise from species-specific TLR7 expression or differential co-receptor requirements. To address this:

Q. How should researchers design experiments to evaluate this compound’s potential for inducing immune-mediated antitumor memory?

To assess immunological memory:

- Treat tumor-bearing mice with this compound, then rechallenge cured mice with the same tumor line.

- Use flow cytometry to track CD8+ T-cell and NK cell infiltration in tumors.

- Perform transcriptomic analysis (e.g., RNA-seq) to identify durable IFN-γ pathway activation post-treatment .

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships in heterogeneous tumor microenvironments?

- Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC50 values.

- Use mixed-effects models to account for intra-tumoral variability.

- Validate significance with Bonferroni correction for multiple comparisons in cytokine datasets .

Methodological Guidelines

Q. How to ensure reproducibility of this compound studies across laboratories?

- Report detailed protocols: Solvent lot numbers, DMSO concentration, and cell passage numbers.

- Include positive controls (e.g., resiquimod for TLR7 activation ).

- Adhere to ARRIVE guidelines for in vivo studies, specifying animal strain, sex, and tumor inoculation methods .

Data Contradiction & Validation

Q. How to address discrepancies between in vitro potency (nM range) and in vivo effective doses (mg/kg range)?

Potential causes include poor oral bioavailability or plasma protein binding. Solutions:

Q. What controls are essential when evaluating this compound’s impact on tumor metastasis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.